molecular formula C18H20BrN3 B15076478 1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine CAS No. 152173-69-8

1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine

Cat. No.: B15076478
CAS No.: 152173-69-8
M. Wt: 358.3 g/mol
InChI Key: LPFNVXGWARDXQR-UHFFFAOYSA-N
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Description

1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine is a complex organic compound with the molecular formula C18H20BrN3 and a molecular weight of 358.284 g/mol This compound is part of the azepine family, which is characterized by a seven-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine typically involves multiple steps:

Chemical Reactions Analysis

1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenylazo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine involves its interaction with molecular targets:

Comparison with Similar Compounds

1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine can be compared with other similar compounds:

Properties

CAS No.

152173-69-8

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

[4-(azepan-1-yl)phenyl]-(4-bromophenyl)diazene

InChI

InChI=1S/C18H20BrN3/c19-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2

InChI Key

LPFNVXGWARDXQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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